

# Veralipride Efficacy in Menopausal Vasomotor Symptoms: A Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy of **veralipride** for the treatment of vasomotor symptoms (VMS), commonly known as hot flushes, in menopausal women. **Veralipride**, a dopamine D2 receptor antagonist, has been investigated as a non-hormonal alternative for managing these symptoms. This document summarizes key efficacy data, details experimental protocols from pivotal studies, and visualizes the proposed mechanism of action.

# **Comparative Efficacy of Veralipride**

Clinical studies have demonstrated that **veralipride** is effective in reducing the frequency and severity of hot flushes compared to placebo.[1][2] The reported decrease in hot flushes with **veralipride** use ranges from 48.0% to 89.9%, depending on the duration of use and administration method.[1] When compared with hormone therapy (HT), one study showed a decrease in the frequency of hot flushes of 80% with **veralipride** versus 100% with HT, and a decrease in intensity of 71% versus 100%, respectively.[1] Another double-blind, randomized study found no significant difference in effectiveness or tolerance between **veralipride** and conjugated estrogens for the control of hot flushes.[3]

### **Quantitative Analysis of Clinical Trial Data**

The following tables summarize the efficacy data from key clinical trials investigating **veralipride** for menopausal vasomotor symptoms.



Table 1: Veralipride vs. Placebo - Efficacy in Reducing Vasomotor Symptoms

| Study                       | N  | Treatment<br>Duration | Study Design                                           | Key Efficacy<br>Outcome                                                                                                                                                                       |
|-----------------------------|----|-----------------------|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Melis et al.<br>(1988)      | 40 | 30 days               | Randomized,<br>Double-Blind,<br>Placebo-<br>Controlled | Significant reduction in vasomotor symptoms (p < 0.01); more effective than placebo (p < 0.05). Objectively recorded hot flushes showed a 40% reduction with veralipride vs. 0% with placebo. |
| Vercellini et al.<br>(1994) | 40 | 1 month               | Randomized, Placebo- Controlled, Double-Blind          | Median vasomotor score reduced from 4 to 2 with veralipride, versus no change (4) with placebo.                                                                                               |

Table 2: Veralipride vs. Hormone Therapy - Efficacy in Reducing Vasomotor Symptoms



| Study                     | N  | Treatment<br>Duration | Study Design                | Key Efficacy<br>Outcome                                                                                                                                         |
|---------------------------|----|-----------------------|-----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Wesel et al.<br>(1984)    | 43 | 20 days               | Double-Blind,<br>Randomized | Marked relief with both veralipride and conjugated estrogens; no significant difference in effectiveness.                                                       |
| Carranza-Lira<br>(Review) | -  | -                     | Comparative<br>Data         | 80% reduction in hot flush frequency with veralipride vs. 100% with hormone therapy. 71% reduction in intensity with veralipride vs. 100% with hormone therapy. |

Table 3: Open-Label and Other Veralipride Efficacy Studies



| Study                       | N   | Treatment<br>Duration              | Study Design               | Key Efficacy<br>Outcome                                                                      |
|-----------------------------|-----|------------------------------------|----------------------------|----------------------------------------------------------------------------------------------|
| David et al.<br>(1988)      | 50  | -                                  | Double-Blind               | Total elimination of hot flushes and excessive perspiration in 63% to 80% of patients.       |
| Boukobza (1986)             | 166 | 3 months                           | Open-Ended,<br>Multicenter | 89.9% of cases<br>showed<br>"excellent" or<br>"good" results at<br>3 months.                 |
| Vercellini et al.<br>(1992) | 25  | 1 month (added<br>to GnRH agonist) | Open,<br>Observational     | 92% of subjects<br>showed<br>improvement in<br>frequency and<br>intensity of hot<br>flushes. |

# **Experimental Protocols of Key Clinical Trials**

Below are the detailed methodologies for some of the key clinical trials cited in this guide.

# Melis et al. (1988): Veralipride vs. Placebo

- Objective: To investigate the effects of the dopamine antagonist **veralipride** on hot flushes and luteinizing hormone (LH) secretion in postmenopausal women.
- Study Design: A randomized, double-blind, placebo-controlled study.
- Participants: 40 healthy postmenopausal women, with 20 in each treatment group.
- Intervention: Veralipride administered at a dose of 100 mg/day for 30 days, or a matching placebo.



- Outcome Measures:
  - Subjective assessment of vasomotor symptoms.
  - Objective measurement of hot flushes via cutaneous temperature recording.
  - Plasma LH pulsatility.
  - Plasma prolactin levels.
- Key Findings: Veralipride induced a significant reduction in vasomotor symptoms (p < 0.01) and was more effective than placebo (p < 0.05). A significant reduction in objectively recorded hot flushes was also observed (p < 0.01). Prolactin levels increased, and mean plasma LH decreased significantly.</li>

# Wesel et al. (1984): Veralipride vs. Conjugated Estrogens

- Objective: To compare the effectiveness and tolerance of veralipride with that of a conjugated estrogens preparation in the control of menopausal hot flushes.
- Study Design: A double-blind, randomized study.
- Participants: 43 women who had undergone spontaneous menopause at least 6 months prior. 21 received **veralipride** and 22 were assigned to receive conjugated estrogens.
- Intervention: Veralipride at 100 mg per day or conjugated estrogens at 1.25 mg per day for a period of 20 days.
- Outcome Measures: The number, duration, and severity of hot flushes were assessed and scored at the start of the trial and during treatment.
- Key Findings: Both treatments provided marked relief from hot flushes, with no statistically significant difference between them in terms of effectiveness or tolerance.

# Vercellini et al. (1994): Veralipride for GnRH Agonist-Induced Hot Flushes



- Objective: To evaluate the efficacy of veralipride in treating hot flushes induced by GnRH
  agonists and to study peripheral blood mononuclear cell beta-endorphin concentrations.
- Study Design: A randomized, placebo-controlled, double-blind trial.
- Participants: 40 women (mean age 43 +/- 5 years) experiencing disturbing hot flushes during a 4-month course of tryptorelin depot for myoma-associated menorrhagia.
- Intervention: Oral veralipride 100 mg/day or a matching placebo during the third month of GnRH-agonist administration.
- Outcome Measures: Modifications of frequency and severity of hot flushes were assessed using a 0 to 6-point vasomotor scoring system. Variations of beta-endorphin levels in peripheral blood mononuclear cells were also measured.
- Key Findings: The median vasomotor score was significantly reduced in the veralipride group compared to the placebo group. Transient hyperprolactinemia was the main side effect.

# Mandatory Visualizations Signaling Pathway of Veralipride in Menopausal Hot Flushes

The following diagram illustrates the proposed mechanism of action of **veralipride** in alleviating menopausal hot flushes. It depicts the interplay between estrogen withdrawal, the hyperactivity of hypothalamic KNDy (kisspeptin/neurokinin B/dynorphin) neurons, and the modulatory effect of **veralipride**'s dopamine D2 receptor antagonism.





Click to download full resolution via product page

Caption: Proposed mechanism of veralipride in alleviating menopausal hot flushes.

# Experimental Workflow for a Typical Veralipride Clinical Trial



This diagram outlines the typical workflow of a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of **veralipride**.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Actual status of veralipride use PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the dopamine antagonist veralipride on hot flushes and luteinizing hormone secretion in postmenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Veralipride versus conjugated oestrogens: a double-blind study in the management of menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Veralipride Efficacy in Menopausal Vasomotor Symptoms: A Meta-Analysis Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683490#meta-analysis-of-clinical-trial-data-for-veralipride-efficacy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com